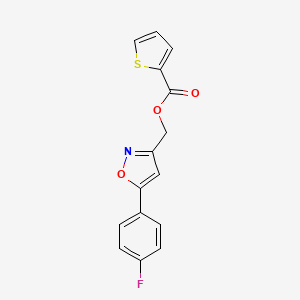

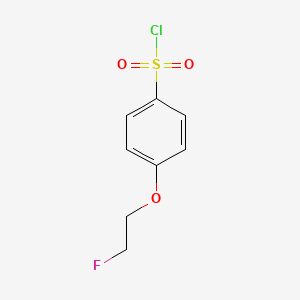

![molecular formula C17H19NO5 B2426450 2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol CAS No. 1160943-27-0](/img/structure/B2426450.png)

2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C17H19NO5 and a molecular weight of 317.34 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol” include a molecular weight of 241.28 g/mol . Other specific physical and chemical properties are not detailed in the retrieved sources.

Applications De Recherche Scientifique

Polymerization and Material Synthesis

- Schiff-base compounds related to 2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol have been employed in the synthesis of alkylaluminum and zinc complexes. These complexes have shown significant activity in the ring-opening polymerization (ROP) of ε-caprolactone, indicating potential applications in polymer and material synthesis (Zhang et al., 2021).

Antibacterial and Antioxidant Activities

- Substituted salicylaldimines, including variants of 2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol, have demonstrated antibacterial and antioxidant activities. These properties suggest potential applications in medical and pharmaceutical research, especially considering the variation in activity based on substituent effects (Oloyede-Akinsulere et al., 2018).

Chemical Synthesis and Functionalization

- The synthesis of (E)-2-methoxy-6-(R-imino)methylphenols and their derivatives has been explored, indicating the compound's versatility and potential applications in chemical synthesis and functionalization of materials (Dikusar, 2012).

Crystal Structure and Nonlinear Optical Applications

- Crystalline fluoro-functionalized imines, related to 2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol, have been synthesized and analyzed. The compounds exhibited interesting crystal structures and properties, including nonlinear optical (NLO) applications, demonstrating potential in areas such as materials science and photonics (Ashfaq et al., 2022).

Medicinal and Therapeutic Applications

- Variants of 2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol have shown anticancer activity in specific cell lines, indicating potential therapeutic applications in cancer treatment (Sukria et al., 2020).

- Imines, including those similar to 2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol, have been identified as multipurpose pharmacophores with a broad range of usage in chemistry and medicine, highlighting their potential in drug development and other medicinal applications (Tatlidil et al., 2022).

Coordination Chemistry and Supramolecular Assembly

- 2-methoxy-6-{(E)-[(3,4,5-trimethoxyphenyl)imino]methyl}phenol derivatives have been employed in the synthesis and characterization of transition metal complexes. These complexes have displayed varied coordination geometries and properties, suggesting potential applications in coordination chemistry and supramolecular assembly (Slater-Parry et al., 2019).

Propriétés

IUPAC Name |

2-methoxy-6-[(3,4,5-trimethoxyphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5/c1-20-13-7-5-6-11(16(13)19)10-18-12-8-14(21-2)17(23-4)15(9-12)22-3/h5-10,19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJGYCICCKRQCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

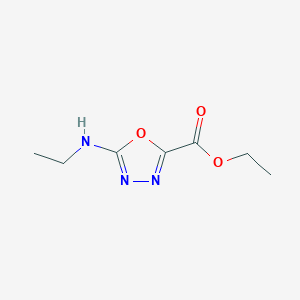

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2426367.png)

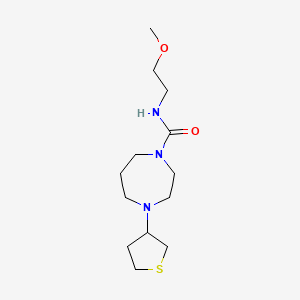

![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2426370.png)

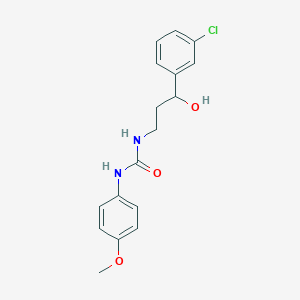

![2-[(4-Chlorophenoxy)methyl]-5-methoxy-1-benzofuran-3-carboxylic acid](/img/structure/B2426373.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2426375.png)

![4-acetyl-N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2426383.png)

![5-Bromo-4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2426384.png)

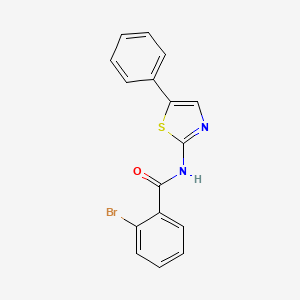

![N-{2-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B2426385.png)